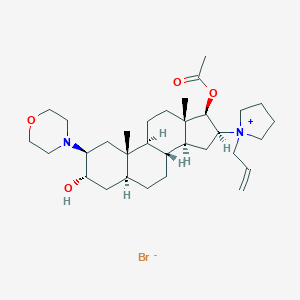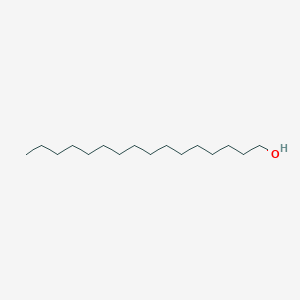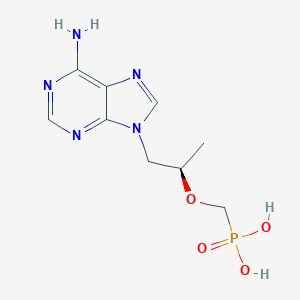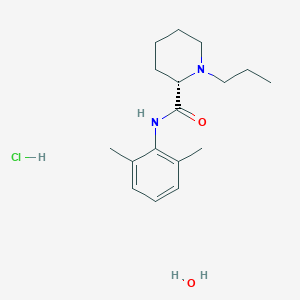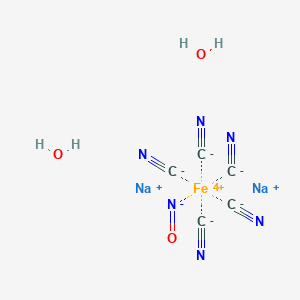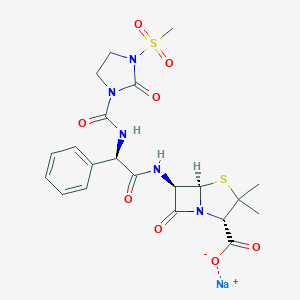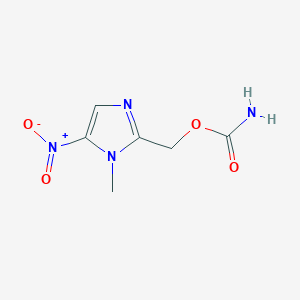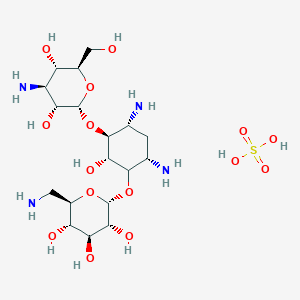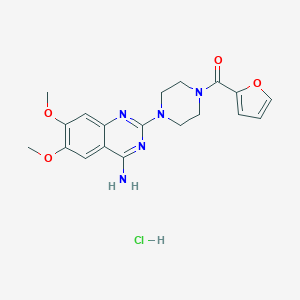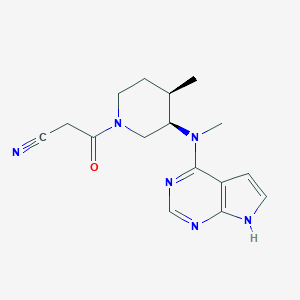
Tofacitinib
Descripción general
Descripción
Tofacitinib es un inhibidor de moléculas pequeñas de las quinasas de Janus, un grupo de enzimas intracelulares involucradas en las vías de señalización que afectan la hematopoyesis y la función de las células inmunitarias. Se utiliza principalmente para tratar enfermedades autoinmunitarias como la artritis reumatoide, la artritis psoriásica, la espondilitis anquilosante y la colitis ulcerosa . This compound fue descubierto y desarrollado por los Institutos Nacionales de Salud y Pfizer .
Mecanismo De Acción
Tofacitinib funciona inhibiendo las quinasas de Janus, que son cruciales para las vías de señalización de diversas citoquinas. Al bloquear estas enzimas, this compound interfiere con la transcripción de genes involucrados en el crecimiento y la diferenciación celular. Esta inhibición reduce la actividad de las células inmunitarias y disminuye la inflamación . Los principales objetivos moleculares de this compound son la quinasa de Janus 1 y la quinasa de Janus 3, que desempeñan papeles clave en la respuesta inmunitaria .
Compuestos similares:
Baricitinib: Otro inhibidor de la quinasa de Janus utilizado para tratar la artritis reumatoide.
Upadacitinib: Un inhibidor selectivo de la quinasa de Janus 1 para el tratamiento de la artritis reumatoide y otras enfermedades autoinmunitarias.
Ruxolitinib: Un inhibidor de la quinasa de Janus utilizado principalmente para la mielofibrosis y la policitemia vera.
Comparación: this compound es único en su capacidad para inhibir tanto la quinasa de Janus 1 como la quinasa de Janus 3, mientras que otros inhibidores como baricitinib y upadacitinib son más selectivos. Este perfil de inhibición más amplio hace que this compound sea eficaz en una gama más amplia de afecciones autoinmunitarias, pero también puede conducir a un perfil de efectos secundarios diferente .
Aplicaciones Científicas De Investigación
Tofacitinib tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en estudios de inhibidores de la quinasa de Janus y sus propiedades químicas.
Biología: this compound se emplea en la investigación sobre la señalización de las células inmunitarias y la hematopoyesis.
Medicina: El compuesto se estudia ampliamente por sus efectos terapéuticos en enfermedades autoinmunitarias, incluida la artritis reumatoide, la artritis psoriásica y la colitis ulcerosa
Análisis Bioquímico
Biochemical Properties
Tofacitinib primarily inhibits Janus kinases, a group of intracellular enzymes involved in signaling pathways that affect hematopoiesis and immune cell function . It interacts with enzymes such as JAK1, JAK2, JAK3, and TYK2 . The nature of these interactions involves the inhibition of JAK phosphorylation, which interrupts the downstream signaling cascades .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound treatment significantly decreases cytokine-induced phosphorylation of all JAK-STAT pathways studied . It also downregulates the expression of several JAK-STAT pathway components in circulating leukocytes of rheumatoid arthritis patients .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the JAK-STAT signaling pathway, which is involved in transmitting extracellular signals received from transmembrane receptors directly to target gene promoters in the nucleus . This inhibition results in the suppression of the production of various cytokines, leading to the reduction of inflammation-related plasma proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, this compound treatment for three months in a background of conventional synthetic disease-modifying antirheumatic drugs (csDMARDs) decreased the median disease activity score from 4.4 to 2.6 . Moreover, this compound has been shown to have a mean terminal phase half-life of approximately 3.2 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, reduced female fertility in rats was seen at exposures 17 times the maximum recommended human dose . In another study, this compound showed significant inhibition of JAK-STAT pathways in a cytokine and cell population-specific manner .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by CYP3A4, with a minor contribution from CYP2C19 . The predominant metabolic pathways of this compound include oxidation of the pyrrolopyrimidine and piperidine rings, oxidation of the piperidine ring side-chain, N-demethylation, and glucuronidation .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is approximately 70% cleared by hepatic metabolism and 30% via renal excretion of the parent drug . The disposition of this compound can be altered with certain transporter inhibitors .
Subcellular Localization
It is known that this compound inhibits multiple JAK-STAT pathways in a cytokine and cell population-specific manner, which suggests that it may localize to areas of the cell where these pathways are active .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de tofacitinib implica varios pasos clave:
Reacción de condensación: El proceso comienza con la condensación entre los intermediarios VII y VIII para formar el intermediario VI.
Hidrogenación: El intermediario VI se somete a hidrogenación para producir el intermediario V.
Resolución: El intermediario V se resuelve para producir el intermediario IV con una pureza enantiomérica superior al 99%.
Liberación en medio básico: El intermediario IV se libera en un medio básico para formar el intermediario III.
Reacción de N-acilación: El intermediario III se somete a N-acilación para producir this compound (II).
Salificación: Finalmente, el this compound (II) se salifica para formar this compound monocitrato (I).
Métodos de producción industrial: La producción industrial de this compound sigue la misma ruta sintética, pero se optimiza para obtener altos rendimientos y pureza. El proceso implica un control cuidadoso de las condiciones de reacción y los pasos de purificación para garantizar que el producto final cumpla con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones: Tofacitinib experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: El compuesto también puede sufrir reacciones de reducción, aunque estas son menos comunes.
Sustitución: this compound puede participar en reacciones de sustitución, particularmente las que involucran sus grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden usar agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden emplear varios nucleófilos y electrófilos dependiendo de la sustitución deseada.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una gama de análogos de this compound sustituidos .
Comparación Con Compuestos Similares
Baricitinib: Another Janus kinase inhibitor used to treat rheumatoid arthritis.
Upadacitinib: A selective Janus kinase 1 inhibitor for the treatment of rheumatoid arthritis and other autoimmune diseases.
Ruxolitinib: A Janus kinase inhibitor used primarily for myelofibrosis and polycythemia vera.
Comparison: Tofacitinib is unique in its ability to inhibit both Janus kinase 1 and Janus kinase 3, whereas other inhibitors like baricitinib and upadacitinib are more selective. This broader inhibition profile makes this compound effective in a wider range of autoimmune conditions but may also lead to a different side effect profile .
Propiedades
IUPAC Name |
3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLAWZDWDVHWOW-YPMHNXCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197271 | |
| Record name | Tofacitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Rheumatoid arthritis is an autoimmune disease characterized by a dysregulation of pro-inflammatory cytokines including IL7, IL15, IL21, IL6, IFN-alpha, and IFN-beta. (3) Cytokines signalling results in tissue inflammation and joint damage by stimulating the recruitment and activation of immune cells via the janus kinase signalling pathway. Tofacitinib is a partial and reversible janus kinase (JAK) inihibitor that will prevent the body from responding to cytokine signals. By inhibiting JAKs, tofacitinib prevents the phosphorylation and activation of STATs. The JAK-STAT signalling pathway is involved in the transcription of cells involved in hematopoiesis, and immune cell function. Tofacitinib works therapeutically by inhibiting the JAK-STAT pathway to decrease the inflammatory response. However, there is evidence to suggest that it may also achieve efficacy via other pathways as well., Tofacitinib citrate, a Janus kinase (JAK) inhibitor, is an immunomodulating agent and a disease-modifying antirheumatic drug (DMARD). JAKs are intracellular enzymes that mediate the signaling of cytokines and growth factors that are important for hematopoiesis and immune function. JAK signaling involves recruitment of signal transducers and activators of transcription (STATs) to cytokine receptors, activation, and subsequent localization of STATs to the nucleus leading to modulation of gene expression. Tofacitinib modulates the signaling pathway at the point of JAKs, preventing the phosphorylation and activation of STATs. Tofacitinib inhibits JAK1 and JAK3 and, to a lesser extent, JAK2. JAK enzymes transmit cytokine signaling through pairing of JAKs (e.g., JAK1/JAK3, JAK1/JAK2, JAK2/JAK2). In vitro, tofacitinib inhibited the activity of JAK1/JAK2, JAK1/JAK3, and JAK2/JAK2 combinations with IC50 (concentration that inhibits activity by 50%) values of 406, 56, and 1377 nM, respectively. The relevance of specific JAK combinations to the therapeutic efficacy of tofacitinib is not known. /Tofacitinib citrate/, Inhibitors of the JAK family of nonreceptor tyrosine kinases have demonstrated clinical efficacy in rheumatoid arthritis and other inflammatory disorders; however, the precise mechanisms by which JAK inhibition improves inflammatory immune responses remain unclear. In this study, we examined the mode of action of tofacitinib (CP-690,550) on JAK/STAT signaling pathways involved in adaptive and innate immune responses. To determine the extent of inhibition of specific JAK/STAT-dependent pathways, we analyzed cytokine stimulation of mouse and human T cells in vitro. We also investigated the consequences of CP-690,550 treatment on Th cell differentiation of naive murine CD4(+) T cells. CP-690,550 inhibited IL-4-dependent Th2 cell differentiation and interestingly also interfered with Th17 cell differentiation. Expression of IL-23 receptor and the Th17 cytokines IL-17A, IL-17F, and IL-22 were blocked when naive Th cells were stimulated with IL-6 and IL-23. In contrast, IL-17A production was enhanced when Th17 cells were differentiated in the presence of TGF-beta. Moreover, CP-690,550 also prevented the activation of STAT1, induction of T-bet, and subsequent generation of Th1 cells. In a model of established arthritis, CP-690,550 rapidly improved disease by inhibiting the production of inflammatory mediators and suppressing STAT1-dependent genes in joint tissue. Furthermore, efficacy in this disease model correlated with the inhibition of both JAK1 and JAK3 signaling pathways. CP-690,550 also modulated innate responses to LPS in vivo through a mechanism likely involving the inhibition of STAT1 signaling. Thus, CP-690,550 may improve autoimmune diseases and prevent transplant rejection by suppressing the differentiation of pathogenic Th1 and Th17 cells as well as innate immune cell signaling. | |
| Record name | Tofacitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08895 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tofacitinib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow foam | |
CAS No. |
477600-75-2 | |
| Record name | Tofacitinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477600-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tofacitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477600752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tofacitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08895 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tofacitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOFACITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87LA6FU830 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tofacitinib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
White crystalline solid. MP: 199-206 °C /Tofacitinib monocitrate/ | |
| Record name | Tofacitinib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8311 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



